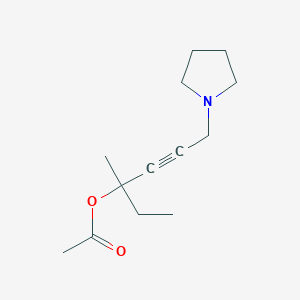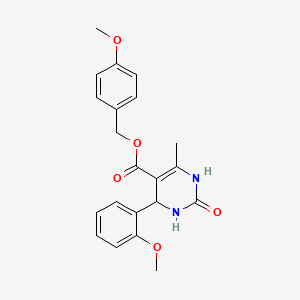![molecular formula C17H19N5O2 B5066455 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol](/img/structure/B5066455.png)
2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol, also known as PDP, is a chemical compound that has been the subject of scientific research for its potential applications in various fields. PDP is a pyrimidine-based ligand that has been shown to have promising properties as a chelating agent, as well as potential in the development of new drugs and catalysts.
Wissenschaftliche Forschungsanwendungen
2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has been the subject of scientific research for its potential applications in various fields. One of the most promising areas of research is in the development of new drugs. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has been shown to have potential as an anti-cancer agent, as well as a treatment for Alzheimer's disease and other neurodegenerative disorders. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has also been studied for its potential use as a chelating agent in the treatment of heavy metal poisoning.
Wirkmechanismus
The mechanism of action of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol is not fully understood, but it is believed to involve the binding of the ligand to metal ions. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has been shown to have a high affinity for copper ions, and it is believed that this binding can inhibit the formation of amyloid beta plaques, which are associated with Alzheimer's disease. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has also been shown to have anti-cancer properties, and it is believed that this may be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol can inhibit the growth of cancer cells and induce apoptosis. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders. In animal studies, 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol has been shown to improve cognitive function and reduce the formation of amyloid beta plaques.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol is its high affinity for metal ions, which makes it a promising chelating agent for the treatment of heavy metal poisoning. 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol is also relatively easy to synthesize, which makes it a useful compound for laboratory experiments. One of the limitations of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol is its low solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol. One area of research is in the development of new drugs based on the structure of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol. Another area of research is in the use of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol as a chelating agent for the treatment of heavy metal poisoning. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol and its potential applications in the treatment of neurodegenerative disorders.
Synthesemethoden
The synthesis of 2,2'-{[2-phenyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]imino}diethanol involves the reaction of 2,2'-dipyridylamine with 1-phenyl-1H-pyrazole-4-carbaldehyde in the presence of ethanol and an acid catalyst. The resulting product is then purified using column chromatography. The yield of the synthesis method is typically around 65%.
Eigenschaften
IUPAC Name |
2-[2-hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-11-9-21(10-12-24)15-13-16(22-8-4-7-18-22)20-17(19-15)14-5-2-1-3-6-14/h1-8,13,23-24H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUDMMXFFHAXKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)N(CCO)CCO)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Hydroxyethyl-(2-phenyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,3-dimethyl-11-(4-nitrophenyl)-10-(phenylacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5066395.png)
![N-(4-methoxyphenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5066405.png)
![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(3-thienylmethyl)amine](/img/structure/B5066406.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(2-pyrimidinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5066413.png)


![N~1~-(4-bromo-3-methylphenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5066432.png)
![6-(2-chlorophenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5066444.png)
![1-[3-(4-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5066475.png)

![N-[2-(benzylthio)ethyl]-4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5066486.png)
